Cas no 1897071-04-3 (1-1-(3-bromo-4-fluorophenyl)cyclopropylethan-1-amine)

1-1-(3-Bromo-4-fluorophenyl)cyclopropylethan-1-amine is a specialized organic compound featuring a cyclopropylamine moiety attached to a bromo- and fluoro-substituted phenyl ring. This structure imparts unique reactivity and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromine and fluorine substituents enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The cyclopropyl group contributes to conformational rigidity, which can influence biological activity in drug discovery applications. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways, supporting the development of novel bioactive molecules. Suitable for controlled environments, it requires handling under inert conditions due to its amine functionality.
1-1-(3-bromo-4-fluorophenyl)cyclopropylethan-1-amine structure
1897071-04-3 structure
Product name:1-1-(3-bromo-4-fluorophenyl)cyclopropylethan-1-amine
CAS No:1897071-04-3
MF:C11H13BrFN
MW:258.130025625229
CID:5812448
PubChem ID:117398461

1-1-(3-bromo-4-fluorophenyl)cyclopropylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-1-(3-bromo-4-fluorophenyl)cyclopropylethan-1-amine
    • EN300-1905993
    • 1897071-04-3
    • 1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine
    • Inchi: 1S/C11H13BrFN/c1-7(14)11(4-5-11)8-2-3-10(13)9(12)6-8/h2-3,6-7H,4-5,14H2,1H3
    • InChI Key: SSQSJKNZCOLLNZ-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)C1(C(C)N)CC1)F

Computed Properties

  • Exact Mass: 257.02154g/mol
  • Monoisotopic Mass: 257.02154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26Ų

1-1-(3-bromo-4-fluorophenyl)cyclopropylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1905993-0.25g
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine
1897071-04-3
0.25g
$1170.0 2023-09-18
Enamine
EN300-1905993-2.5g
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine
1897071-04-3
2.5g
$2492.0 2023-09-18
Enamine
EN300-1905993-1.0g
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine
1897071-04-3
1g
$1272.0 2023-06-02
Enamine
EN300-1905993-5.0g
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine
1897071-04-3
5g
$3687.0 2023-06-02
Enamine
EN300-1905993-10g
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine
1897071-04-3
10g
$5467.0 2023-09-18
Enamine
EN300-1905993-5g
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine
1897071-04-3
5g
$3687.0 2023-09-18
Enamine
EN300-1905993-0.5g
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine
1897071-04-3
0.5g
$1221.0 2023-09-18
Enamine
EN300-1905993-10.0g
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine
1897071-04-3
10g
$5467.0 2023-06-02
Enamine
EN300-1905993-0.1g
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine
1897071-04-3
0.1g
$1119.0 2023-09-18
Enamine
EN300-1905993-0.05g
1-[1-(3-bromo-4-fluorophenyl)cyclopropyl]ethan-1-amine
1897071-04-3
0.05g
$1068.0 2023-09-18

1-1-(3-bromo-4-fluorophenyl)cyclopropylethan-1-amine Related Literature

Additional information on 1-1-(3-bromo-4-fluorophenyl)cyclopropylethan-1-amine

Comprehensive Overview of 1-(3-Bromo-4-fluorophenyl)cyclopropylethan-1-amine (CAS No. 1897071-04-3)

The compound 1-(3-Bromo-4-fluorophenyl)cyclopropylethan-1-amine (CAS No. 1897071-04-3) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclopropyl ring and a bromo-fluorophenyl moiety, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

One of the most frequently searched questions about this compound revolves around its synthetic routes and reactivity. The presence of both bromine and fluorine atoms on the aromatic ring allows for versatile functionalization, making it a key building block in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in modern medicinal chemistry, where the demand for structurally diverse scaffolds is ever-increasing.

In recent years, the scientific community has shown a growing interest in fluorinated compounds due to their enhanced metabolic stability and bioavailability. The 4-fluorophenyl group in 1-(3-Bromo-4-fluorophenyl)cyclopropylethan-1-amine aligns with this trend, as fluorination is a common strategy to improve the pharmacokinetic properties of drug candidates. This has led to a surge in studies exploring its incorporation into protease inhibitors and GPCR-targeted molecules.

Another hot topic in the field is the role of cyclopropylamines in irreversible enzyme inhibition. The cyclopropyl moiety in this compound is structurally constrained, which can lead to unique binding interactions with biological targets. This property has been exploited in the design of MAO inhibitors and other neuroactive agents, making 1-(3-Bromo-4-fluorophenyl)cyclopropylethan-1-amine a subject of intense investigation.

From a green chemistry perspective, researchers are also exploring sustainable methods for synthesizing this compound. Questions about solvent-free reactions, catalytic efficiency, and waste reduction are frequently raised in forums and publications. The push for environmentally friendly synthetic protocols has led to innovations in microwave-assisted synthesis and flow chemistry, which could revolutionize the production of such intermediates.

In summary, 1-(3-Bromo-4-fluorophenyl)cyclopropylethan-1-amine (CAS No. 1897071-04-3) stands at the intersection of multiple cutting-edge research areas. Its applications span from drug discovery to material science, and its synthesis continues to evolve with advancements in organic methodology. As the demand for novel bioactive compounds grows, this molecule is poised to remain a focal point in scientific discourse.

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